molecular formula C10H9ClO3 B1312606 Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate CAS No. 1266249-44-8

Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate

Cat. No. B1312606
CAS RN: 1266249-44-8
M. Wt: 212.63 g/mol
InChI Key: BZHVHNVZOHIELV-HWKANZROSA-N
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Description

“Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate” is a chemical compound with the CAS Number: 1266249-44-8 . It has a molecular weight of 212.63 .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate” can be represented by the IUPAC name: methyl (2E)-3-(3-chloro-4-hydroxyphenyl)-2-propenoate . The InChI key for this compound is BZHVHNVZOHIELV-HWKANZROSA-N .


Physical And Chemical Properties Analysis

“Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate” is a solid at ambient temperature . It has a molecular weight of 212.63 g/mol .

Scientific Research Applications

Polymer Synthesis and Metal Complexes

Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate was used in the synthesis of poly(3-acetyl-4-hydroxyphenyl acrylate) and its Cu(II) and Ni(II) complexes. The polymer-metal complexes were characterized through spectroscopy, revealing their potential in creating materials with specific properties and functions (Nanjundan, Selvamalar, & Jayakumar, 2004).

Antioxidant Synthesis and Process Improvement

Antioxidant Raw Material Synthesis

Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate was identified as a crucial raw material in synthesizing antioxidants like antioxidant 1010 and 1076. Research focused on process optimization to improve yield, highlighting its significance in antioxidant production (Xiao-jian, 2010).

Therapeutic Potential

Prostate Cancer Treatment

Derivatives of Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate demonstrated potential as antitumor agents. The study on quinolinyl acrylate derivatives showed their efficacy in reducing viability in prostate cancer cell lines, suggesting therapeutic applications in cancer treatment (Rodrigues et al., 2012).

Polymer Chemistry and Materials Science

Chiral Liquid Crystalline Systems

Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate was involved in synthesizing photochromic chiral liquid crystalline systems, indicating its role in creating materials with unique optical properties (Hattori & Uryu, 2001).

Corrosion Inhibitors

Novel photo-cross-linking polymers synthesized from Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate derivatives showed excellent inhibition of corrosion in mild steel, suggesting its applications in protective coatings and industrial materials (Ramaganthan et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P271, and P280, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl (E)-3-(3-chloro-4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c1-14-10(13)5-3-7-2-4-9(12)8(11)6-7/h2-6,12H,1H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHVHNVZOHIELV-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=C(C=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC(=C(C=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate

CAS RN

185527-66-6
Record name Methyl (2E)-3-(3-chloro-4-hydroxyphenyl)-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=185527-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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